molecular formula C11H11ClN2O3 B3431687 4-(2-Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 923156-14-3

4-(2-Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B3431687
CAS No.: 923156-14-3
M. Wt: 254.67 g/mol
InChI Key: ARXMOGIPJRHYNG-UHFFFAOYSA-N
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Description

4-(2-Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a heterocyclic compound that features a benzoxazine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloroacetyl group and the benzoxazine ring imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves the reaction of 2-chloroacetyl chloride with a suitable benzoxazine precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The benzoxazine ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary or secondary amines, thiols; conditions include mild heating and the presence of a base.

    Oxidation: Reagents like hydrogen peroxide or peracids; conditions include controlled temperature and solvent choice.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride; conditions include anhydrous solvents and low temperatures.

Major Products Formed

    Nucleophilic Substitution: Formation of amides or thioethers.

    Oxidation: Formation of benzoxazine oxides.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

4-(2-Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Utilized in the development of advanced materials, including polymers and resins with enhanced properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-(2-Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloroacetyl)piperazin-1-yl derivatives
  • 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

4-(2-Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its benzoxazine ring system, which imparts distinct chemical properties compared to other chloroacetyl-containing compounds. The presence of the benzoxazine ring can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

4-(2-chloroacetyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c12-5-10(15)14-6-9(11(13)16)17-8-4-2-1-3-7(8)14/h1-4,9H,5-6H2,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXMOGIPJRHYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1C(=O)CCl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601174965
Record name 4-(2-Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601174965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923156-14-3
Record name 4-(2-Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923156-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601174965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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